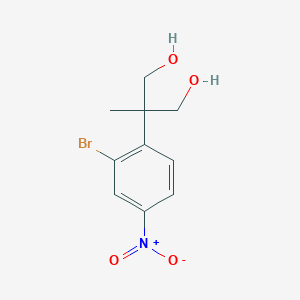
2-(2-Bromo-4-nitrophenyl)-2-methyl-1,3-propanediol
描述
2-(2-Bromo-4-nitrophenyl)-2-methyl-1,3-propanediol is an organic compound characterized by the presence of bromine and nitro functional groups attached to a phenyl ring, along with a diol (two hydroxyl groups) and a methyl group on a propane backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromo-4-nitrophenyl)-2-methyl-1,3-propanediol typically involves multi-step organic reactions. One common method starts with the bromination of 4-nitrophenol to obtain 2-bromo-4-nitrophenol . This intermediate is then subjected to further reactions to introduce the propane-1,3-diol moiety and the methyl group. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. Techniques such as continuous flow reactors and automated synthesis may be employed to streamline the production process.
化学反应分析
Types of Reactions
2-(2-Bromo-4-nitrophenyl)-2-methyl-1,3-propanediol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of 2-(2-Amino-4-nitrophenyl)-2-methylpropane-1,3-diol.
Substitution: Formation of compounds with different substituents replacing the bromine atom.
科学研究应用
2-(2-Bromo-4-nitrophenyl)-2-methyl-1,3-propanediol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes .
作用机制
The mechanism of action of 2-(2-Bromo-4-nitrophenyl)-2-methyl-1,3-propanediol depends on its specific application. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine and nitro groups can play a crucial role in these interactions by forming hydrogen bonds or participating in redox reactions .
相似化合物的比较
Similar Compounds
2-Bromo-4-nitrophenol: Similar structure but lacks the propane-1,3-diol and methyl groups.
4-Bromo-2-nitrophenol: Another isomer with different positioning of functional groups.
2-Chloro-4-nitrophenol: Chlorine atom instead of bromine.
Uniqueness
2-(2-Bromo-4-nitrophenyl)-2-methyl-1,3-propanediol is unique due to the combination of bromine, nitro, diol, and methyl groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.
属性
CAS 编号 |
945244-27-9 |
|---|---|
分子式 |
C10H12BrNO4 |
分子量 |
290.11 g/mol |
IUPAC 名称 |
2-(2-bromo-4-nitrophenyl)-2-methylpropane-1,3-diol |
InChI |
InChI=1S/C10H12BrNO4/c1-10(5-13,6-14)8-3-2-7(12(15)16)4-9(8)11/h2-4,13-14H,5-6H2,1H3 |
InChI 键 |
RKGBTPCRFZXMQJ-UHFFFAOYSA-N |
规范 SMILES |
CC(CO)(CO)C1=C(C=C(C=C1)[N+](=O)[O-])Br |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













